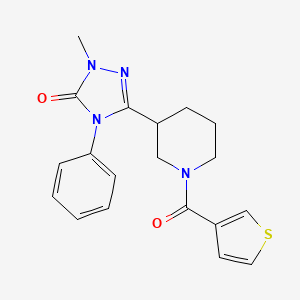

![molecular formula C16H25N3O B2922590 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-35-6](/img/structure/B2922590.png)

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a chemical compound that is commonly referred to as MPB. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. MPB has been the subject of extensive scientific research due to its potential applications in cancer therapy and other areas of medicine.

科学的研究の応用

Anticonvulsant Activity

3-Methyl-N-[4-(4-Methylpiperazin-1-yl)phenyl]butanamide is explored for its anticonvulsant properties. Kamiński et al. (2015) synthesized a series of related compounds, showing broad spectra of activity in preclinical seizure models. They identified molecules with high protection in the maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz model of pharmacoresistant limbic seizures. These compounds did not impair motor coordination at high doses, suggesting a good safety profile (Kamiński et al., 2015).

Human Leukocyte Elastase Inhibitor Synthesis

The compound has been used in the synthesis of L-694,458, a potent human leukocyte elastase inhibitor. Cvetovich et al. (1996) achieved this through a convergent synthesis involving chiral intermediates. This process demonstrates the compound's utility in creating therapeutically relevant molecules (Cvetovich et al., 1996).

Sigma Ligand Binding

In the field of neuropharmacology, this compound is part of a series studied for their affinity for sigma 1 and sigma 2 binding sites. Perregaard et al. (1995) synthesized a range of compounds with high affinity for these sites, indicating potential application in neurological and psychiatric conditions (Perregaard et al., 1995).

PPARgamma Agonist

Collins et al. (1998) explored derivatives of this compound as PPARgamma agonists. Their research focused on improving aqueous solubility and potency, indicating the compound's relevance in metabolic diseases (Collins et al., 1998).

Electrocatalytic Synthesis of Hydrogen Peroxide

In a departure from medicinal chemistry, Fellinger et al. (2012) investigated a mesoporous nitrogen-doped carbon derived from a related ionic liquid for the electrochemical synthesis of hydrogen peroxide. This application showcases the compound's potential in green chemistry and industrial processes (Fellinger et al., 2012).

作用機序

Target of Action

The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.

Mode of Action

The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, by inhibiting its activity . This inhibition can lead to changes in cellular processes controlled by this protein, potentially altering cell division, migration, and survival.

Biochemical Pathways

Given its target, it is likely to impact pathways involvingcell cycle regulation and DNA repair .

Result of Action

The inhibition of Proto-oncogene tyrosine-protein kinase Src by this compound can lead to cell cycle arrest and activation of DNA repair mechanisms in response to DNA damage or unreplicated DNA . This can have significant effects at the molecular and cellular levels.

特性

IUPAC Name |

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZYSTMTUMHLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)

![5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2922512.png)

![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2922515.png)

![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2922517.png)

![(1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol](/img/structure/B2922518.png)

![1-Spiro[4,5-dihydro-3H-pyrrolo[1,2-a][1,4]diazepine-1,4'-oxane]-2-ylprop-2-en-1-one](/img/structure/B2922519.png)

![9-cyclohexyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2922523.png)

![N-[1-(2-Bicyclo[2.2.2]octanyl)ethyl]prop-2-enamide](/img/structure/B2922525.png)

![6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2922527.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922529.png)

![1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922530.png)